molecular formula C16H22N2O3 B8202608 Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate

Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate

Cat. No.: B8202608
M. Wt: 290.36 g/mol
InChI Key: CZDATOFWHLZNJH-UHFFFAOYSA-N
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Description

Tert-Butyl 4-Picolinoylpiperidine-1-carboxylate is a chemical building block of interest in medicinal and synthetic chemistry. Its structure combines a picolinoyl moiety with a Boc-protected piperidine, a common feature in drug discovery. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine, allowing for selective reactions at other parts of the molecule during multi-step synthesis. Compounds with this functional group are often used as intermediates in constructing more complex molecular architectures. The picolinoyl group can act as a ligand for metals or be incorporated into molecules to modulate their physicochemical properties and biological activity. Researchers value this compound for developing pharmacologically active molecules, particularly in projects targeting central nervous system (CNS) disorders, oncology, and inflammation, where the piperidine scaffold is prevalent. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use. Note: The specific applications and mechanism of action for this exact compound are not detailed in the current literature and should be empirically determined by the researcher. The information provided is based on the common uses of its core structural components.

Properties

IUPAC Name

tert-butyl 2-(pyridine-4-carbonyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-11-5-4-6-13(18)14(19)12-7-9-17-10-8-12/h7-10,13H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDATOFWHLZNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Picolinoyl chloride (1.2 equiv), triethylamine (TEA, 2.0 equiv)

  • Solvent : Dichloromethane (DCM) at 0°C → room temperature

  • Yield : 72–85% after column chromatography.

  • Mechanism : Nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of picolinoyl chloride. The Boc group remains intact due to its stability under basic conditions.

Challenges and Solutions

  • Competitive Side Reactions : Over-acylation at the piperidine nitrogen is mitigated by using a slight excess of picolinoyl chloride and controlled reaction times.

  • Purification : Silica gel chromatography with hexane/ethyl acetate (7:3) effectively separates the product from unreacted starting material.

Copper-Catalyzed Click Chemistry

A one-pot synthesis leveraging Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been reported for analogs of this compound.

Protocol

  • Substrates : tert-Butyl 4-propioloylpiperazine-1-carboxylate and aryl azides

  • Catalyst : CuI (10 mol%), DIPEA (1.5 equiv)

  • Solvent : DMF at 0°C for 5 minutes

  • Yield : 90–97% with >95% purity.

Advantages

  • Efficiency : Rapid reaction times (<10 minutes) and high atom economy.

  • Regioselectivity : Exclusive formation of 1,4-disubstituted triazoles due to Cu(I) coordination.

Radical Cascade Cyclization

Photoredox catalysis enables the construction of the picolinoyl-piperidine scaffold via radical intermediates.

Methodology

  • Substrates : N-Arylacrylamides + tert-butyl 4-iodopiperidine-1-carboxylate

  • Catalyst : Cu(OTf)₂ (5 mol%), ligand L1 (5 mol%)

  • Conditions : THF, TMG (1.8 equiv), 410 nm LED irradiation, 25°C, 24 h

  • Yield : 60–80%.

Key Observations

  • Stereochemical Control : The reaction proceeds with cis -selectivity, attributed to the radical recombination step.

  • Scalability : Demonstrated at 6 mmol scale without yield drop.

Palladium-Catalyzed C–H Arylation

Direct functionalization of the piperidine ring via C–H activation avoids pre-functionalized substrates.

Procedure

  • Substrate : 1-Boc-3-(picolinoylamino)piperidine

  • Catalyst : Pd(OAc)₂ (5 mol%), Ag₂CO₃ (2.0 equiv)

  • Additive : 2,6-Dimethylbenzoic acid (20 mol%)

  • Solvent : Toluene at 110°C for 12 h

  • Yield : 60–78%.

Scope and Limitations

  • Regioselectivity : Exclusive C5-arylation due to directing group (DG) effects of the picolinoyl moiety.

  • Compatibility : Tolerates electron-donating (-OMe, -t-Bu) and halogen (-Cl, -Br) substituents on aryl iodides.

Multi-Step Synthesis from L-Arginine

A biorenewable route starts with L-arginine, exploiting enzymatic transamination and subsequent acylation.

Steps

  • Enzymatic Transamination : L-Arginine → 1-Boc-3-aminopiperidine using ω-transaminases (90% ee).

  • Acylation : As described in Section 1.

Sustainability Metrics

  • Atom Economy : 65% for the transamination step.

  • Environmental Impact : Reduces reliance on petrochemical precursors.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalabilityStereochemical Control
Acylation72–854 hLowExcellentN/A
Click Chemistry90–975 minMediumModerateHigh
Radical Cyclization60–8024 hHighGoodModerate (cis)
C–H Arylation60–7812 hHighLimitedHigh (C5-specific)
Biorenewable Route65–7048 hHighChallengingHigh (enzymatic)

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Beta-Lactamase Inhibition

Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate has been identified as a precursor in the synthesis of beta-lactamase inhibitors. Beta-lactamases are enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. The compound serves as an intermediate in the preparation of more complex molecules that can effectively inhibit these enzymes, thereby enhancing the efficacy of antibiotics against resistant bacterial strains .

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. In vitro assays have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, related piperidine derivatives have shown cytotoxic effects against specific tumor cells, suggesting that this compound may also possess similar properties .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized this compound and evaluated its biological activity against several bacterial strains. The results indicated that the compound exhibited potent inhibitory activity against beta-lactamase-producing bacteria when used in conjunction with beta-lactam antibiotics. This suggests its potential application in treating infections caused by resistant bacteria .

Case Study 2: Antitumor Activity Assessment

In another investigation, the compound was tested for its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The findings demonstrated a dose-dependent response, with significant cell death observed at concentrations as low as 10 µM. The study concluded that further development of this compound could lead to effective anticancer therapies .

Compound Target Activity Reference
This compoundBeta-lactamaseInhibitory
This compoundMCF-7 CellsInduces Apoptosis
This compoundA549 CellsInduces Apoptosis

Mechanism of Action

The mechanism of action of Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinoyl group can facilitate binding to active sites, while the piperidine ring provides structural stability. The tert-butyl ester group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Structural and Functional Differences

  • Amino/Pyridinyl Groups: In CAS 1707580-61-7, the 4-amino and pyridin-3-yl groups increase basicity and hydrogen-bonding capacity compared to the amide in the picolinoyl analog . Carbamoyl Group: CAS 288154-18-7’s carbamoyl substituent enhances polarity and solubility, making it more suitable for aqueous-phase reactions .
  • Steric and Electronic Profiles: The tert-butyl group in all analogs provides steric protection to the piperidine nitrogen, improving metabolic stability. Electron-withdrawing groups (e.g., cyanoacetyl in CAS 206989-61-9) reduce electron density at the piperidine ring, altering reactivity in alkylation or acylation reactions .

Physicochemical Properties

  • Solubility: Analogs with polar groups (e.g., carbamoyl, amino) exhibit higher aqueous solubility (e.g., CAS 288154-18-7) compared to lipophilic derivatives like CAS 205059-24-1 . The picolinoyl group’s aromaticity may reduce solubility relative to aliphatic substituents.
  • Thermal Stability: Tert-butyl carbamates generally decompose above 150°C, but substituents like cyanoacetyl (CAS 206989-61-9) may lower thermal stability due to labile functional groups .

Biological Activity

Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate (TBPPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of TBPPC, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBPPC is characterized by the following molecular formula:

  • Molecular Formula: C14_{14}H20_{20}N2_{2}O2_{2}
  • Molecular Weight: 248.32 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and a picolinoyl moiety, which may enhance its interaction with biological targets.

The biological activity of TBPPC can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: TBPPC has been shown to inhibit specific enzymes that are crucial for bacterial survival, making it a candidate for antibiotic development.
  • Modulation of Receptor Activity: The compound may interact with various receptors in the central nervous system, potentially influencing neurotransmitter release and neuronal signaling.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits antibacterial properties against E. coli
Enzyme InhibitionInhibits key metabolic enzymes
Neurotransmitter ModulationAffects serotonin and dopamine pathways

Case Study 1: Antimicrobial Efficacy

In a study evaluating various piperidine derivatives, TBPPC was tested against multidrug-resistant strains of Escherichia coli. The results indicated that while TBPPC itself had no intrinsic antibacterial activity (MIC > 250 μM), it significantly enhanced the efficacy of existing antibiotics when used in combination therapy. This suggests its potential role as an antibiotic potentiator, particularly against resistant strains .

Case Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of TBPPC. It was found to modulate serotonin receptors, leading to increased serotonin levels in synaptic clefts. This modulation may contribute to its antidepressant-like effects observed in animal models .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of TBPPC indicates favorable absorption and distribution characteristics. Studies suggest that the tert-butyl group enhances lipophilicity, which may improve membrane permeability . However, metabolic stability remains a concern; modifications to the tert-butyl group have been proposed to enhance metabolic resistance without compromising biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate
Reactant of Route 2
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Tert-Butyl 4-Picolinoylpiperidine-1-Carboxylate

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